
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione is a complex organic compound known for its unique structure and properties. This compound belongs to the class of crown ethers, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product as it forms. This method can be optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ether or thia groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound can be used in biochemical assays to study the interactions between metal ions and biological molecules.
Industry: The compound is used in the development of sensors and catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which 1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione exerts its effects involves the formation of stable complexes with metal ions. The ether and thia groups in the compound’s structure provide multiple binding sites for metal ions, allowing for the formation of highly stable complexes. These complexes can then interact with various molecular targets and pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: This compound is similar in structure but lacks the thia group, which can affect its binding properties and stability.
1,10-Diaza-18-crown-6: Another crown ether with a similar ring structure but different functional groups, leading to variations in its chemical behavior.
Kryptofix 22: A well-known crown ether used in similar applications but with different binding affinities and selectivities.
Uniqueness
1,4,10-Trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione is unique due to the presence of both ether and thia groups in its structure. This combination provides a distinct set of binding properties, making it particularly useful in applications requiring high stability and selectivity in complex formation.
Propriétés
Numéro CAS |
74229-41-7 |
|---|---|
Formule moléculaire |
C12H20N2O6S |
Poids moléculaire |
320.36 g/mol |
Nom IUPAC |
1,4,10-trioxa-13-thia-7,16-diazacyclooctadecane-8,12,15-trione |
InChI |
InChI=1S/C12H20N2O6S/c15-10-7-20-8-12(17)21-9-11(16)14-2-4-19-6-5-18-3-1-13-10/h1-9H2,(H,13,15)(H,14,16) |
Clé InChI |
DPJWDLVZFPXCSX-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCNC(=O)CSC(=O)COCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


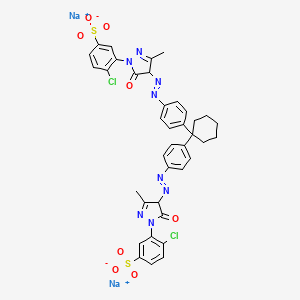
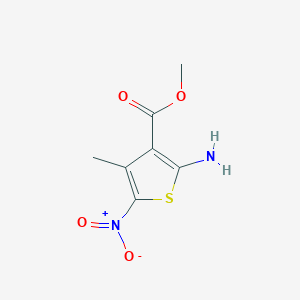
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
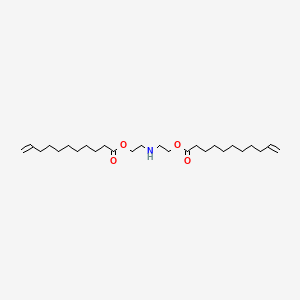

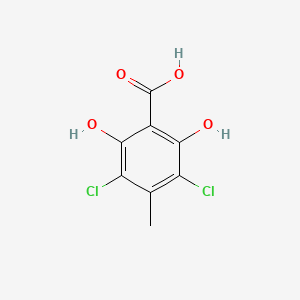
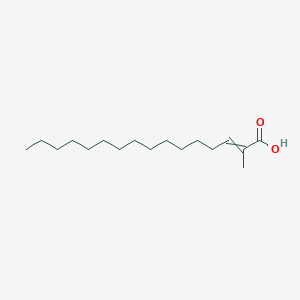
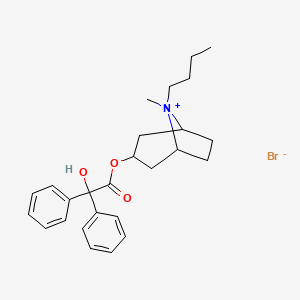

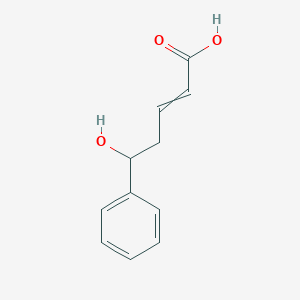
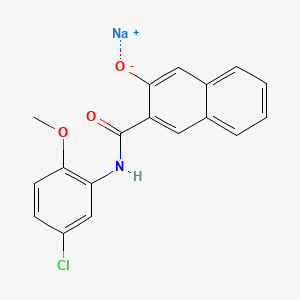
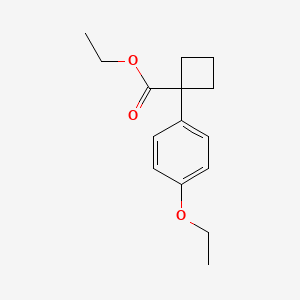
![3-[Hexyl(dimethyl)silyl]propanoic acid](/img/structure/B14459346.png)

